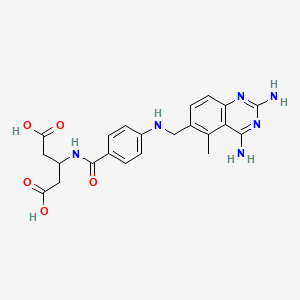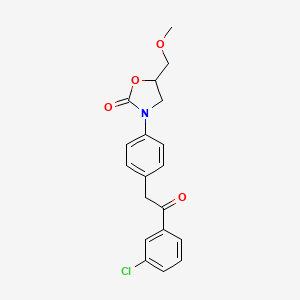
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethyl group, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with an appropriate reagent to introduce the oxoethyl group.
Coupling with Phenyl Derivative: The chlorophenyl intermediate is then coupled with a phenyl derivative under specific conditions to form the desired phenyl group.
Oxazolidinone Ring Formation: The final step involves the cyclization reaction to form the oxazolidinone ring, which is achieved using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chlorophenyl group but differs in the presence of a hydroxy group and a propionic acid ester.
2-(3-Chlorophenyl)acetamido-4-(4-trifluoromethyl)phenylbutanoic acid: This compound shares the chlorophenyl group but has different functional groups and a butanoic acid backbone.
Uniqueness
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to its specific combination of functional groups and the presence of the oxazolidinone ring
Propriétés
| 79039-02-4 | |
Formule moléculaire |
C19H18ClNO4 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
3-[4-[2-(3-chlorophenyl)-2-oxoethyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18ClNO4/c1-24-12-17-11-21(19(23)25-17)16-7-5-13(6-8-16)9-18(22)14-3-2-4-15(20)10-14/h2-8,10,17H,9,11-12H2,1H3 |
Clé InChI |
FPYYAAZRYBLGJA-UHFFFAOYSA-N |
SMILES canonique |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



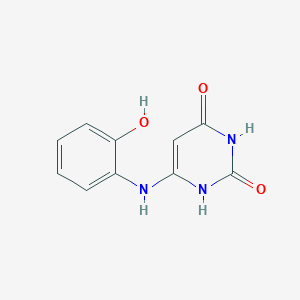
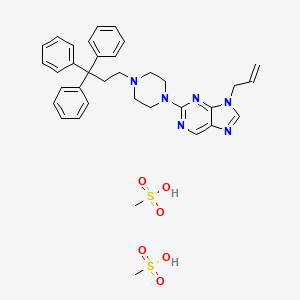

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)

![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)

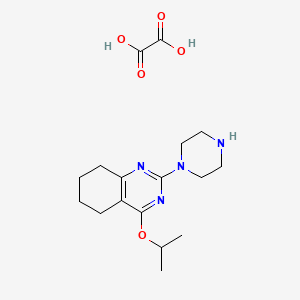
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
